molecular formula C9H6N2O2 B188160 1,8-Naphthyridine-2-carboxylic acid CAS No. 215523-34-5

1,8-Naphthyridine-2-carboxylic acid

Cat. No.: B188160
CAS No.: 215523-34-5
M. Wt: 174.16 g/mol
InChI Key: SNLMOXFUCILIPL-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMOXFUCILIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352744
Record name 1,8-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215523-34-5
Record name 1,8-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Naphthyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1,8-Naphthyridine-2-carboxylic acid used in the development of metal catalysts?

A1: this compound can be modified with a pyrazole group to form a ligand that binds to ruthenium(II) ions. This results in water-soluble ruthenium complexes that act as catalysts for hydrogen-transfer reduction reactions of carbonyl compounds in aqueous solutions. []

Q2: Has the interaction between this compound derivatives and DNA been studied?

A2: Yes, studies have investigated the interaction between thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid (TBNC), a derivative of this compound, and calf thymus DNA (CT-DNA). Results from UV-Vis spectrophotometry, viscosity measurements, and thermal denaturation analysis suggest that TBNC binds to CT-DNA. [, ]

Q3: What structural modifications of this compound derivatives have been explored for improving their pharmaceutical properties?

A3: Researchers have investigated the effects of modifications at the amide functionality of an adamantyl this compound derivative. These studies focused on understanding how structural changes impact biochemical potency, cellular activity, metabolic stability, and solubility. This led to the identification of an adamantyl analogue with improved drug-like properties. []

Q4: Are there efficient synthetic methods for creating diverse this compound derivatives?

A4: Researchers have successfully employed microwave irradiation to synthesize various derivatives of this compound. One method involves a multi-step process using readily available starting materials like 2-aminoquinoline. This approach has proven to be efficient, yielding the desired compounds with good purity. [, ]

Q5: What are the potential applications of this compound derivatives in medicinal chemistry?

A5: Research suggests that this compound derivatives hold promise as selective inhibitors of JNK (c-Jun N-terminal kinases). Specifically, an adamantyl azaquinolone derivative demonstrated efficacy in preclinical models of inflammation by inhibiting TNF-α. This highlights the potential of these compounds as therapeutic agents for inflammatory diseases. []

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